molecular formula C22H21NO2S B12562916 4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide CAS No. 177763-18-7

4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B12562916
CAS No.: 177763-18-7
M. Wt: 363.5 g/mol
InChI Key: MUEKGHGXTRCCNL-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes aromatic rings and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-phenylprop-2-en-1-ol, which can be synthesized from cinnamaldehyde through reduction . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide is unique due to its combination of aromatic rings and a sulfonamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

177763-18-7

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

IUPAC Name

4-methyl-N-[2-(3-phenylprop-2-enyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H21NO2S/c1-18-14-16-21(17-15-18)26(24,25)23-22-13-6-5-11-20(22)12-7-10-19-8-3-2-4-9-19/h2-11,13-17,23H,12H2,1H3

InChI Key

MUEKGHGXTRCCNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC=CC3=CC=CC=C3

Origin of Product

United States

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